molecular formula C14H11N3O3 B325847 3-({3-Nitrobenzylidene}amino)benzamide

3-({3-Nitrobenzylidene}amino)benzamide

Cat. No.: B325847
M. Wt: 269.25 g/mol
InChI Key: RCWPITBNVHKFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-Nitrobenzylidene}amino)benzamide is a Schiff base derivative featuring a benzamide core conjugated to a 3-nitrobenzylidene moiety via an imine linkage. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O3/c15-14(18)11-4-2-5-12(8-11)16-9-10-3-1-6-13(7-10)17(19)20/h1-9H,(H2,15,18)

InChI Key

RCWPITBNVHKFQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 3-({3-Nitrobenzylidene}amino)benzamide and related benzamide derivatives:

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) Key Properties
This compound 3-Nitro (benzylidene) Amide, Schiff base, Nitro 269.26 Electron-withdrawing, moderate solubility
3-[(E)-(2,4-Dihydroxybenzylidene)amino]benzamide 2,4-Dihydroxy (benzylidene) Amide, Schiff base, Hydroxyl 271.25 Electron-donating, H-bonding, high solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl (benzamide), N,O-bidentate Amide, Alcohol 221.29 Metal-coordinating, branched hydrophobe
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone, Purine Amide, Heterocycles 455.00 Enzyme inhibition, high structural complexity

Electronic and Reactivity Profiles

  • Nitro vs. Hydroxyl Substituents: The 3-nitro group in the target compound reduces electron density at the imine bond compared to the 2,4-dihydroxy analog . Conversely, hydroxyl groups in the dihydroxy derivative facilitate hydrogen bonding, increasing solubility and bioavailability .
  • N,O-Bidentate Directing Groups : The compound in employs a branched alcohol group for metal coordination, enabling applications in C–H bond functionalization catalysis. In contrast, the nitro-Schiff base may exhibit weaker metal-binding affinity but greater stability under oxidative conditions.

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